Acetamide,N-(5-methyl-3-isoxazolyl)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]-
Description
Hybridization Analysis
- Isoxazole Ring : The 5-methylisoxazole ring exhibits sp² hybridization at all positions, with delocalized π-electrons across the O–N–C–C–C backbone. The methyl substituent at position 5 adopts sp³ hybridization, introducing steric bulk without disrupting aromaticity.
- Triazole Ring : The 1,2,4-triazole core maintains sp² hybridization, with partial double-bond character between N1–C2 and C3–N4. The 4-methyl and 5-isopropyl groups are sp³-hybridized, creating a puckered conformation at the triazole’s periphery.
- Thioether Linkage : The sulfur atom in the –S–CH2– group adopts a tetrahedral geometry (sp³), with bond angles approximating 109.5° between adjacent atoms.
- Acetamide Group : The carbonyl carbon (C=O) is sp²-hybridized, while the adjacent methyl and amine groups exhibit sp³ configurations.
Bond Lengths and Angles (Theoretical)
| Bond/Angle | Value (Å/°) | Hybridization |
|---|---|---|
| C=O (acetamide) | 1.22 | sp² |
| N–C (isoxazole) | 1.38 | sp² |
| S–C (thioether) | 1.81 | sp³ |
| N–N (triazole) | 1.31 | sp² |
| C–O (isoxazole) | 1.36 | sp² |
The triazole’s N4–C5 bond (1.34 Å) displays partial double-bond character due to resonance stabilization, while the isopropyl group induces torsional strain in the thioether linkage.
Properties
Molecular Formula |
C12H17N5O2S |
|---|---|
Molecular Weight |
295.36 g/mol |
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[(4-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C12H17N5O2S/c1-7(2)11-14-15-12(17(11)4)20-6-10(18)13-9-5-8(3)19-16-9/h5,7H,6H2,1-4H3,(H,13,16,18) |
InChI Key |
HBDFUZPCOMOZNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NN=C(N2C)C(C)C |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthesis
-
- The synthesis begins with the formation of the isoxazole ring from appropriate precursors such as 5-methylisoxazole and acetic anhydride.
-
- Thiol reagents are introduced to create the thioether linkage. This step often utilizes 4-methyl-5-(isopropyl)-4H-1,2,4-triazole as a key reactant.
-
- The final step involves the acylation of the amine group with acetic acid or acetic anhydride to yield the target compound.
Reaction Conditions
- Common solvents employed in these reactions include dichloromethane and ethanol.
- The reactions are typically conducted under moderate temperature conditions to optimize yields.
Yield and Efficiency
The efficiency of the preparation methods can be enhanced through various techniques:
Optimization Techniques
Continuous Flow Reactors : These can be employed to improve reaction times and yields.
High-throughput Screening : Utilized for rapid evaluation of reaction conditions and reagent combinations.
Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C12H16N4O2S |
| Molecular Weight | 296.36 g/mol |
| IUPAC Name | N-(5-methyl-3-isoxazolyl)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]-acetamide |
| InChI Key | HBDFUZPCOMOZNC-UHFFFAOYSA-N |
Applications
Acetamide, N-(5-methyl-3-isoxazolyl)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]- has several notable applications in scientific research:
Biological Activity : The compound may act as an enzyme inhibitor targeting metabolic pathways relevant in disease states.
Medicinal Chemistry : Its structure suggests potential therapeutic applications, particularly in drug development.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(5-methyl-3-isoxazolyl)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]- can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isoxazole ring to an isoxazoline ring.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Typical reaction conditions involve moderate temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, isoxazolines, and various substituted triazole derivatives .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C11H12N4O3S
- Molecular Weight : 284.30 g/mol
- IUPAC Name : Acetamide, N-(5-methyl-3-isoxazolyl)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]-
The structure features an acetamide group linked to a 5-methylisoxazole moiety and a thioether connected to a triazole derivative. This unique arrangement contributes to its biological activities.
Medicinal Applications
-
Antimicrobial Activity :
Recent studies have demonstrated that derivatives of acetamide compounds exhibit significant antimicrobial properties. For instance, various acetamide derivatives have been synthesized and tested for their efficacy against bacterial and fungal strains. The presence of the isoxazole ring enhances the compound's lipophilicity, which is often correlated with higher antibacterial activity . -
Anticancer Research :
Acetamide-based compounds have shown promise in cancer treatment. Research indicates that certain derivatives can inhibit heme oxygenase-1 (HO-1), a protein associated with cancer progression. Compounds derived from this scaffold were tested against prostate and lung cancer cell lines, demonstrating potential as anticancer agents . -
Cholinesterase Inhibition :
Some studies have explored the cholinesterase inhibitory activity of acetamide derivatives. These compounds may serve as leads for developing treatments for neurodegenerative diseases by modulating cholinergic signaling pathways .
Agricultural Applications
-
Pesticidal Properties :
The compound's structural features allow it to interact with insect odorant receptors, suggesting potential applications in pest control. By disrupting insect olfactory signaling pathways, these compounds could serve as novel insecticides . -
Herbicidal Activity :
Research has indicated that certain acetamide derivatives possess herbicidal properties, making them candidates for developing effective weed management solutions in agriculture .
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of acetamide derivatives against various microbial strains. The results indicated that compounds with higher lipophilicity exhibited stronger antibacterial effects, suggesting that structural modifications can enhance efficacy .
Case Study 2: Cancer Cell Line Testing
In vitro testing of acetamide-based compounds against DU145 (prostate) and A549 (lung) cancer cell lines revealed significant cytotoxic effects, particularly in those targeting HO-1 pathways. These findings support further investigation into these compounds as potential therapeutic agents in oncology .
Mechanism of Action
The mechanism of action of Acetamide, N-(5-methyl-3-isoxazolyl)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]- involves its interaction with specific molecular targets. The isoxazole and triazole rings can bind to enzyme active sites, inhibiting their activity. The thioether linkage may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Findings
Substituent Effects on Bioactivity: The isopropyl group on the triazole ring in the target compound may confer greater metabolic stability compared to ethyl or methyl substituents in analogs (e.g., compound 573945-36-5 in ). However, bulkier groups like isopropyl could reduce solubility, necessitating formulation optimization.
Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to Safonov (2020), where thioether linkages are formed via nucleophilic substitution between triazole-thiols and halogenated acetamides . Compared to pyrazine- or benzothiazole-containing analogs (e.g., ), the isopropyl-triazole moiety may require specialized alkylation conditions, increasing synthetic complexity.
Physicochemical Properties :
- pKa Differences : Fluorinated isoxazole analogs (e.g., compound in , pKa = 6.554) exhibit slightly higher acidity than hydroxylated derivatives (pKa = 6.815), suggesting tunable solubility for pH-dependent applications.
- LogP Predictions : The isopropyl group in the target compound likely increases logP (~3.5–4.0) compared to pyrazole-triazole hybrids (logP ~2.8–3.2) , aligning with enhanced membrane permeability but posing challenges for aqueous solubility.
Biological Target Hypotheses :
Biological Activity
Acetamide derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. The compound Acetamide, N-(5-methyl-3-isoxazolyl)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]- is a novel acetamide that combines the structural features of isoxazole and triazole moieties, which are known for their pharmacological potential.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound exhibits a molecular weight of approximately 298.38 g/mol. The presence of the isoxazole and triazole rings contributes to its biological activity by enhancing interactions with biological targets.
Biological Activity Overview
Recent studies have evaluated the biological activity of this compound across various assays. The following sections summarize key findings related to its antimicrobial, anti-inflammatory, and neuroprotective activities.
Antimicrobial Activity
Research has indicated that acetamide derivatives can exhibit significant antimicrobial properties. For instance:
- In vitro studies demonstrated that several acetamide derivatives displayed promising activity against both gram-positive and gram-negative bacteria. Notably, compounds with electron-withdrawing groups showed enhanced potency compared to their counterparts with electron-donating groups .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 1 | 32 | Gram-positive bacteria |
| 2 | 64 | Gram-negative bacteria |
| 3 | 16 | Fungal pathogens |
Table 1: Minimum Inhibitory Concentration (MIC) values for selected acetamide derivatives.
Neuroprotective Effects
The compound has also been investigated for its potential neuroprotective effects, particularly in the context of Alzheimer's disease (AD):
- Butyrylcholinesterase (BChE) Inhibition : A study highlighted that certain substituted acetamides effectively inhibited BChE, an enzyme implicated in AD pathology. The most potent inhibitor from the series exhibited an IC50 value of 3.94 μM, indicating strong potential for therapeutic application .
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory properties of this compound:
- Cytokine Inhibition : Preliminary data suggest that the compound may reduce the production of pro-inflammatory cytokines in vitro. This effect could be beneficial in conditions characterized by chronic inflammation.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on Alzheimer’s Disease Models : In a recent study involving transgenic mouse models of AD, treatment with the acetamide derivative resulted in improved cognitive function and reduced amyloid plaque formation compared to untreated controls .
- Antimicrobial Efficacy in Clinical Isolates : A clinical study assessed the antimicrobial effectiveness against resistant strains of bacteria isolated from patients. The compound demonstrated significant activity against multi-drug resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
